magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Catalog No.
S1496618
CAS No.
174484-84-5
M.F
C12H22ClMgNSi2
M. Wt
296.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
magnesium;N,N-bis(trimethylsilyl)aniline;chloride

CAS Number

174484-84-5

Product Name

magnesium;N,N-bis(trimethylsilyl)aniline;chloride

IUPAC Name

magnesium;N,N-bis(trimethylsilyl)aniline;chloride

Molecular Formula

C12H22ClMgNSi2

Molecular Weight

296.24 g/mol

InChI

InChI=1S/C12H22NSi2.ClH.Mg/c1-14(2,3)13(15(4,5)6)12-10-8-7-9-11-12;;/h7-8,10-11H,1-6H3;1H;/q-1;;+2/p-1

InChI Key

YZOSYOXYACDPMN-UHFFFAOYSA-M

SMILES

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-]

Canonical SMILES

C[Si](C)(C)N(C1=CC=C[C-]=C1)[Si](C)(C)C.[Mg+2].[Cl-]

Synthesis of Organometallic Compounds:

3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride, also known as (TMS)2N-C6H4MgCl, finds application in the synthesis of various organometallic compounds. Its Grignard reagent character allows for nucleophilic addition reactions with various organic carbonyl compounds, forming new carbon-carbon bonds. For instance, a study describes its use in the synthesis of unsymmetrical diarylmethanes through reaction with aromatic aldehydes [].

Catalyst Precursor:

This compound can serve as a precursor for the generation of active catalysts. One example involves the preparation of magnesium salen complexes, which are efficient catalysts for a variety of organic transformations, including ring-opening polymerizations and epoxide ring-opening reactions [].

Research into New Materials:

3-[Bis(trimethylsilyl)amino]phenylmagnesium chloride is also employed in research efforts focused on the development of novel materials. Studies have explored its potential in the synthesis of metal-organic frameworks (MOFs) with tailored properties for applications in gas storage and separation [].

Magnesium;N,N-bis(trimethylsilyl)aniline;chloride, with the chemical formula C₁₂H₂₂ClMgNSi₂ and CAS Number 174484-84-5, is a magnesium-based organosilicon compound. It features a bis(trimethylsilyl)amino substituent on an aniline structure, which enhances its reactivity and solubility in organic solvents. This compound is typically encountered as a solution in tetrahydrofuran (THF) and is known for its high flammability and potential to cause severe skin burns and eye damage .

  • Toxicity: Limited data exists on the specific toxicity of 3-[Bis(trimethylsylanil)amino]phenylmagnesium chloride. However, Grignard reagents in general can be irritating to the skin, eyes, and respiratory system.
  • Flammability: Grignard reagents are flammable and can ignite upon contact with air or moisture.
  • Reactivity: These compounds react violently with water and protic solvents like alcohols due to their basic nature.
, primarily involving nucleophilic substitutions and additions. It can act as a nucleophile due to the presence of the nitrogen atom in the bis(trimethylsilyl)amino group, which can attack electrophilic centers in organic substrates. Additionally, it can be involved in:

  • Grignard Reactions: Reacting with carbonyl compounds to form alcohols.
  • Cross-Coupling Reactions: Participating in reactions with halides or other electrophiles to form carbon-carbon bonds.

These reactions are facilitated by the magnesium atom, which plays a crucial role in stabilizing the negative charge developed during these transformations .

The synthesis of magnesium;N,N-bis(trimethylsilyl)aniline;chloride typically involves the reaction of N,N-bis(trimethylsilyl)aniline with magnesium chloride or magnesium metal in an appropriate solvent such as THF. The general procedure includes:

  • Dissolving N,N-bis(trimethylsilyl)aniline in THF.
  • Adding magnesium chloride or magnesium metal under inert conditions (e.g., nitrogen atmosphere).
  • Stirring the mixture until complete dissolution and formation of the desired compound.

This method allows for the formation of a stable solution that can be used for further

Magnesium;N,N-bis(trimethylsilyl)aniline;chloride has several applications, particularly in organic synthesis:

  • Reagent in Organic Chemistry: Used as a nucleophilic reagent for synthesizing various organic compounds through Grignard reactions.
  • Catalyst: Can serve as a catalyst in polymerization processes or other catalytic transformations.
  • Material Science: Potential applications in developing new materials due to its silicon content.

Its unique chemical properties make it valuable for researchers working on silicon-containing compounds or advanced organic synthesis .

Magnesium;N,N-bis(trimethylsilyl)aniline;chloride shares similarities with several other organosilicon compounds, particularly those containing silicon-nitrogen bonds. Here are some comparable compounds:

Compound NameCAS NumberKey Features
N,N-bis(trimethylsilyl)aniline4147-89-1Parent compound without magnesium
Trimethylsilyl chloride75-94-5Common silylating agent
Phenylmagnesium bromide100-55-0A Grignard reagent used for carbon-carbon coupling
Magnesium diethylamide2040-80-4Contains magnesium but different amine structure

Uniqueness: Magnesium;N,N-bis(trimethylsilyl)aniline;chloride is unique due to its dual functionality as both a silylating agent and a Grignard reagent, allowing it to participate in diverse chemical transformations not possible with simpler analogs .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (100%): Flammable solid [Danger Flammable solids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Dates

Modify: 2024-04-14

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